molecular formula C10H13ClN4O3 B1207480 St 93 CAS No. 56360-29-3

St 93

Cat. No.: B1207480
CAS No.: 56360-29-3
M. Wt: 272.69 g/mol
InChI Key: LJEDXOCEUUUSGQ-UHFFFAOYSA-N
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Description

St 93 is an organic compound that belongs to the class of imidazolines. This compound is characterized by the presence of a chloro-substituted phenyl group and an imidazoline ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of St 93 typically involves the reaction of 2-chloro-6-methylaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the imidazoline ring. The final product is then treated with nitric acid to obtain the nitrate salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

St 93 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted products.

Scientific Research Applications

St 93 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of St 93 involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylphenyl isocyanate
  • 2-Chloro-6-methylphenylamine
  • 2-Chloro-6-methylphenylthiazole

Uniqueness

St 93 is unique due to its specific structural features, such as the imidazoline ring and the chloro-substituted phenyl group. These features confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

56360-29-3

Molecular Formula

C10H13ClN4O3

Molecular Weight

272.69 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine;nitric acid

InChI

InChI=1S/C10H12ClN3.HNO3/c1-7-3-2-4-8(11)9(7)14-10-12-5-6-13-10;2-1(3)4/h2-4H,5-6H2,1H3,(H2,12,13,14);(H,2,3,4)

InChI Key

LJEDXOCEUUUSGQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)NC2=NCCN2.[N+](=O)(O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC2=NCCN2.[N+](=O)(O)[O-]

Synonyms

N-(2-chloro-6-methylphenyl)-4,5-dihydro-1H-imidazole-2-amine
St 93
St 93 hydrochloride
St-93

Origin of Product

United States

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